molecular formula C8H8O4 B171651 4-Hydroxyphenylglyoxal hydrate CAS No. 197447-05-5

4-Hydroxyphenylglyoxal hydrate

Cat. No. B171651
Key on ui cas rn: 197447-05-5
M. Wt: 168.15 g/mol
InChI Key: IKKDQJGLFIXJKP-UHFFFAOYSA-N
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Patent
US04592857

Procedure details

Selenium dioxide (11.1 g, 0.1 mol) was added to a mixed solution of p-dioxane (60 cc) and water (2 cc) and dissolved therein on heating at 60° C., followed by adding 4-hydroxyacetophenone (13.6 g, 0.1 mol) all at once, reacting the mixture on heating under reflux for 4 hours, filtering off an inorganic material deposited after completion of the reaction, distilling off p-dioxane from the filtrate, adding water (80 cc) to the resulting red-brown oily material, heating the mixture with stirring at 80° C. for 2 hours, allowing the reaction liquid to cool down to room temperature after completion of the reaction, and filtering off and drying deposited crystals to obtain the objective product (10.7 g). M.p.: 109°~111° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[O:4]1[CH2:9][CH2:8][O:7]CC1.CC([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1)=O>O>[OH2:2].[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]([CH:8]=[O:7])=[O:4])=[CH:14][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
on heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtering off an inorganic material
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
distilling off p-dioxane from the filtrate
ADDITION
Type
ADDITION
Details
adding water (80 cc) to the resulting red-brown oily material
TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O.OC1=CC=C(C=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04592857

Procedure details

Selenium dioxide (11.1 g, 0.1 mol) was added to a mixed solution of p-dioxane (60 cc) and water (2 cc) and dissolved therein on heating at 60° C., followed by adding 4-hydroxyacetophenone (13.6 g, 0.1 mol) all at once, reacting the mixture on heating under reflux for 4 hours, filtering off an inorganic material deposited after completion of the reaction, distilling off p-dioxane from the filtrate, adding water (80 cc) to the resulting red-brown oily material, heating the mixture with stirring at 80° C. for 2 hours, allowing the reaction liquid to cool down to room temperature after completion of the reaction, and filtering off and drying deposited crystals to obtain the objective product (10.7 g). M.p.: 109°~111° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[O:4]1[CH2:9][CH2:8][O:7]CC1.CC([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1)=O>O>[OH2:2].[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]([CH:8]=[O:7])=[O:4])=[CH:14][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
on heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtering off an inorganic material
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
distilling off p-dioxane from the filtrate
ADDITION
Type
ADDITION
Details
adding water (80 cc) to the resulting red-brown oily material
TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O.OC1=CC=C(C=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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